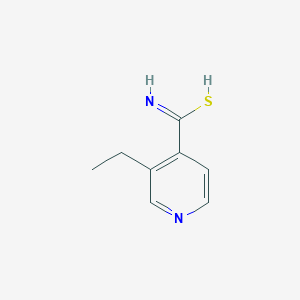

3-Ethyl-4-pyridinecarbothioamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTXIMKFZRGUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of 3-Substituted Isonicotinic Acid Thioamides: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid derivatives have long been a cornerstone of medicinal chemistry, most notably represented by the frontline antitubercular drug isoniazid. The replacement of the hydrazide or amide oxygen with sulfur to form a thioamide introduces unique physicochemical properties that significantly influence biological activity. While 2-substituted and unsubstituted isonicotinic acid thioamides like ethionamide have been studied extensively, the 3-substituted analogues represent a less explored, yet potentially rich, chemical space. This guide provides a detailed exploration of the synthesis, mechanisms of action, and diverse biological activities of 3-substituted isonicotinic acid thioamides. We delve into the well-established antitubercular paradigm involving mycolic acid synthesis inhibition, analyze the critical structure-activity relationships that often render 3-substitution detrimental to this specific activity, and explore the broader antimicrobial and anti-inflammatory potential of this scaffold. This document serves as a technical resource, complete with experimental protocols and mechanistic diagrams, for researchers aiming to navigate and innovate within this promising class of compounds.

Chapter 1: The Isonicotinic Acid Thioamide Scaffold

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Within this class, isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are particularly prominent.

The Isonicotinic Acid Core: The most famous derivative is isonicotinic acid hydrazide, or isoniazid (INH), a crucial first-line drug for treating tuberculosis (TB) for decades.[2][3] Its discovery was serendipitous, arising as an intermediate in the synthesis of isonicotinaldehyde thiosemicarbazone.[2] The potent activity of INH against Mycobacterium tuberculosis has cemented the isonicotinic acid moiety as a key pharmacophore for antimicrobial drug design.

The Thioamide Functional Group: A thioamide is a bioisosteric analogue of an amide where the carbonyl oxygen is replaced by sulfur. This substitution has profound effects:

-

Increased Lipophilicity: Enhances membrane permeability.

-

Altered H-bonding: The C=S group is a weaker hydrogen bond acceptor than C=O.

-

Unique Metabolism: The thioamide group is susceptible to oxidation by specific enzymes, a key feature in its mechanism of action as a prodrug.

Ethionamide (2-ethyl-thioisonicotinamide) is a clinically important second-line anti-TB drug that exemplifies the power of the thioamide group in this scaffold.[4]

The Significance of 3-Position Substitution: Structure-activity relationship (SAR) studies are vital in medicinal chemistry. For isonicotinic acid derivatives, the position of substitution on the pyridine ring dramatically impacts potency.[1] While 2-position substituents can be well-tolerated and even enhance activity (e.g., ethionamide), substitution at the 3-position of the INH scaffold is often reported to abolish or significantly reduce antitubercular activity.[5] This guide will explore the mechanistic basis for this observation while also investigating other biological activities where 3-substitution may be favorable.

Chapter 2: Synthesis of 3-Substituted Isonicotinic Acid Thioamides

The synthesis of these target compounds typically involves multi-step processes starting from a commercially available or custom-synthesized 3-substituted isonicotinic acid.

General Synthetic Strategies: A common and reliable route involves the conversion of a carboxylic acid to a thioamide. This can be achieved through an activated intermediate like an acid chloride or via direct thionation of the corresponding amide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 3. brieflands.com [brieflands.com]

- 4. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 5. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Pyridine-4-Carbothioamide Derivatives

This guide provides a comprehensive technical analysis of the thermodynamic and physicochemical stability of pyridine-4-carbothioamide derivatives, specifically focusing on Ethionamide (ETH) and Prothionamide (PTH) . These compounds are critical second-line antitubercular agents, and their formulation stability is dictated by the unique behavior of the thioamide moiety and the pyridine ring.

A Technical Guide for Drug Development Scientists

Executive Summary

The thermodynamic stability of pyridine-4-carbothioamide derivatives is governed by two competing forces: the high lattice energy derived from strong intermolecular hydrogen bonding (N-H···S) and the chemical lability of the thioamide group. While the solid state is generally stable, these molecules exhibit significant sensitivity to oxidative and hydrolytic degradation in solution. For researchers, the critical control points are polymorph selection (particularly for Prothionamide) and oxidative protection during processing.

Chemical Architecture & Resonance

The core structure, pyridine-4-carbothioamide, exists as a resonance hybrid. The sulfur atom is a "soft" base, making it highly nucleophilic and prone to oxidation.

-

Resonance Stabilization: The thioamide group exhibits restricted rotation due to the partial double bond character of the C-N bond. This planarity facilitates efficient crystal packing.

-

Protonation Site: The pyridine nitrogen is the primary basic center. Protonation (pKa ~3.5–4.5) significantly alters solubility, a property exploited in gastric absorption but challenging for intestinal release.

Solid-State Thermodynamics (Polymorphism)

Ethionamide (ETH)[1][2]

-

Melting Point: 162°C – 164°C

-

Crystal Habit: Ethionamide typically crystallizes in the monoclinic space group Cc.

-

Polymorphism: While historically considered monomorphic, recent differential scanning calorimetry (DSC) studies suggest the existence of closely related phase transitions or metastable forms near the melting point (endothermic events at ~163°C and ~165°C). However, for practical formulation purposes, the commercially available form is thermodynamically stable at ambient conditions.

-

Lattice Energy: High (approx. 131 kJ/mol), driven by a network of N-H···S hydrogen bonds.[1] This high lattice energy correlates with its poor aqueous solubility (BCS Class II).

Prothionamide (PTH)[1][2]

-

Polymorphism: Prothionamide exhibits distinct polymorphism, a critical quality attribute (CQA).

-

Form I: The thermodynamically stable form at room temperature.

-

Form II: A metastable form often obtained from rapid cooling or precipitation.

-

Thermodynamic Relationship: The system is likely enantiotropic. Form II will convert to Form I over time or upon heating, but the kinetics can be slow, posing a risk of phase transformation during shelf storage if not controlled.

-

Data Summary Table: Physicochemical Properties

| Property | Ethionamide (ETH) | Prothionamide (PTH) |

| Molecular Weight | 166.24 g/mol | 180.27 g/mol |

| Melting Point | 162–164°C | 142°C (Form I) |

| Enthalpy of Fusion | ~10.8 kJ/mol (Apparent)* | N/A |

| Aqueous Solubility | Poor (Insoluble) | Poor (Insoluble) |

| pKa (Pyridine N) | ~4.0 (Est.) | ~4.0 (Est.)[4] |

| LogP | ~0.4 | ~0.8 |

*Note: Apparent enthalpy from DSC may vary based on heating rate and purity.

Chemical Stability & Degradation Pathways

The thioamide moiety is the "Achilles' heel" of these molecules. Stability testing must account for three primary degradation vectors:

Oxidative Degradation (The S-Oxide Pathway)

This is the most rapid degradation pathway. In the presence of light or peroxides (common in excipients like PEG or Povidone), the sulfur is oxidized to the Sulfoxide (S-oxide) .

-

Mechanism: Electrophilic attack on the sulfur atom.

-

Biological Context: Interestingly, this S-oxide is the active prodrug form generated by the bacterial enzyme EthA. However, in a pharmaceutical vial, it is a degradant.

-

Further Degradation: The S-oxide is unstable and disproportionates to the Amide (2-ethyl-4-pyridinecarboxamide) and Nitrile .

Hydrolysis

Under acidic or basic conditions, the C=S bond hydrolyzes.

-

Acidic Hydrolysis: Leads to the release of H₂S and formation of the carboxylic acid.

-

Basic Hydrolysis: Often yields the nitrile via elimination of H₂S.

Photostability

Thioamides are chromophores that absorb UV light, leading to photo-oxidation. Amber glass packaging is a mandatory requirement for stability studies.

Visualization: Degradation Pathways

The following diagram maps the degradation cascade.

Caption: Primary degradation pathways of Ethionamide showing oxidative activation/degradation to S-oxide and hydrolytic conversion to inactive amide/nitrile species.

Experimental Protocols

Protocol A: Polymorph Screening via DSC

Purpose: To distinguish between stable and metastable forms of Prothionamide.

-

Sample Preparation: Weigh 2–5 mg of the sample into a standard aluminum pan. Crimp non-hermetically to allow expanding gases to escape if decomposition occurs.

-

Instrument Setup: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standards for temperature and enthalpy.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 180°C.

-

Note: For Prothionamide, look for a melting endotherm at ~142°C. If a small exotherm is observed before the melt, it indicates crystallization of a metastable amorphous or polymorph form into the stable form.

-

-

Validation: Run a cooling cycle (-10°C/min) and reheat to check for reversibility (Enantiotropy).

Protocol B: Stability-Indicating HPLC Method

Purpose: To quantify Ethionamide and separate it from the S-oxide and Amide degradants.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Phosphate Buffer pH 6.8 (Neutral pH prevents on-column hydrolysis).

-

Solvent B: Acetonitrile.

-

Ratio: 70:30 (Isocratic).

-

-

Detection: UV at 290 nm (Lambda max for the thioamide chromophore).

-

Flow Rate: 1.0 mL/min.

-

System Suitability: Resolution (Rs) between Ethionamide and S-oxide must be > 2.0.

References

-

Crystal Growth & Design (2020). Enhanced Aqueous Solubility of the Solid Forms of a BCS Class-II Anti-Tuberculosis Drug, Prothionamide.

-

Journal of Pharmaceutical Sciences (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data.

-

Antimicrobial Agents and Chemotherapy (2018). Pharmacokinetics of Ethionamide Administered under Fasting Conditions or with Orange Juice, Food, or Antacids.

-

National Institute of Standards and Technology (NIST). 4-Pyridinecarboxamide WebBook Data.

-

MDPI (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis.

Sources

Methodological & Application

Application Note: Recrystallization Strategies for Alkyl-Pyridinecarbothioamides

Here is the detailed Application Note and Protocol guide for the purification of 3-Ethyl-4-pyridinecarbothioamide and its isomers.

Part 1: Executive Summary & Nomenclature Alert

Critical Nomenclature & Isomer Distinction

Before proceeding, it is vital to distinguish between the two primary positional isomers in this chemical class, as "3-Ethyl" is often confused with the active pharmaceutical ingredient (API) Ethionamide (2-Ethyl).[1]

| Compound Name | Structure Position | CAS Number | Status |

| Ethionamide | 2-Ethyl -4-pyridinecarbothioamide | 536-33-4 | Active Drug (Anti-TB) |

| Isomer Analog | 3-Ethyl -4-pyridinecarbothioamide | 10605-12-6 | Research Compound / Impurity |

Guidance: This protocol is designed for the Alkyl-Pyridinecarbothioamide class.[2][1] While the physicochemical data (solubility, melting point) referenced below primarily stems from the extensively characterized 2-Ethyl isomer (Ethionamide), the solubility logic and solvent systems are chemically transferable to the 3-Ethyl isomer due to the identical functional groups (pyridine ring + thioamide moiety).

Part 2: Physicochemical Context & Solvent Selection

1. Solubility Mechanism

Purifying thioamides requires balancing the polarity of the thioamide group (

-

Thioamide Group: Highly polar and capable of hydrogen bonding.[2][1] It is sensitive to thermal degradation (loss of sulfur to form nitriles).[2][1]

-

Solvent Strategy: We utilize Polar Protic Solvents (Alcohols) which interact favorably with the pyridine nitrogen and thioamide protons at high temperatures but show reduced solubility upon cooling.[2][1]

2. Solvent Screening Matrix

| Solvent System | Role | Solubility Profile | Application Note |

| Ethanol (Absolute) | Primary | High at boiling; Moderate at RT | Recommended. Best balance of recovery and toxicity (Class 3).[2][1] |

| Methanol | Alternative | Very High | Good for highly impure crude, but recovery yield is lower unless cooled to -10°C. |

| Water | Anti-Solvent | Practically Insoluble | Used to force precipitation in MeOH/EtOH systems.[2][1] |

| Acetone | Secondary | High | Effective but risk of "oiling out" is higher than alcohols.[2][1] |

| Hexane/Heptane | Anti-Solvent | Insoluble | Avoid. Causes immediate oiling/gumming rather than crystallization.[2][1] |

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of synthesis crude with purity >85%.

Materials:

Step-by-Step Methodology:

-

Saturation: Transfer 10.0 g of crude material into a round-bottom flask. Add 40 mL of Ethanol.

-

Dissolution: Heat the mixture to reflux (~78°C) with magnetic stirring.

-

Note: If the solid does not completely dissolve, add Ethanol in 5 mL increments until clear.[1] Do not exceed 80 mL total (maintain <1:8 ratio).

-

-

Carbon Treatment (Critical): Once dissolved, remove from heat source for 30 seconds (to prevent boil-over) and add 0.5 g Activated Carbon.

-

Reflux & Filter: Return to reflux for 5 minutes. Filter the hot solution through a pre-heated Celite pad or sintered glass funnel.[2][1]

-

Controlled Cooling: Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours.

-

Crystallization: Once at RT, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the bright yellow needles via vacuum filtration. Wash the cake with 10 mL of cold Ethanol (-10°C).

-

Drying: Dry in a vacuum oven at 40-45°C for 6 hours.

Protocol B: Solvent/Anti-Solvent Precipitation (Methanol/Water)

Best for: Recovering product from "oily" crude or removing highly polar inorganic salts.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of crude in the minimum volume of Methanol at room temperature (approx. 30-50 mL).

-

Filtration: Filter off any undissolved inorganic salts.[2][1]

-

Nucleation: Place the filtrate in a vessel with vigorous stirring. Slowly add Deionized Water dropwise.

-

Cloud Point: Continue adding water until a persistent turbidity (cloudiness) is observed. Stop water addition.[2][1]

-

Aging: Stir for 15 minutes. The turbidity should transform into distinct crystals.[2][1]

-

Precipitation: Resume adding water slowly until the ratio of MeOH:Water is approximately 1:1.[2][1]

-

Isolation: Filter the solid and wash with a 1:2 MeOH:Water mixture. Dry as per Protocol A.

Part 4: Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision-making process and physical workflow for purifying this class of compounds.

Caption: Decision tree and workflow for selecting between thermal recrystallization (Ethanol) and anti-solvent precipitation (MeOH/Water).

Biological Context: Mechanism of Action

For researchers in drug development, understanding the downstream biological target is essential for purity requirements.[1] Ethionamide and its isomers are prodrugs.[2][1][7]

Caption: Activation pathway of Thioamide prodrugs by the bacterial EthA enzyme to inhibit Mycolic Acid synthesis.

Part 5: Quality Control & Validation

To validate the success of the recrystallization, the following parameters must be met. Note that the Melting Point (MP) ranges differ between the 2-Ethyl and 3-Ethyl isomers.[2][1]

| Test | Method | Acceptance Criteria (2-Ethyl / Ethionamide) | Acceptance Criteria (3-Ethyl Isomer) |

| Appearance | Visual | Bright Yellow Needles | Yellow Crystalline Powder |

| Melting Point | DSC / Capillary | 158°C – 164°C [1] | ~166°C (Lit.[2][1] var.) [2] |

| Purity | HPLC (C18, MeOH:H2O) | > 98.5% Area | > 98.0% Area |

| Loss on Drying | Gravimetric | < 0.5% w/w | < 0.5% w/w |

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

-

Cause: Solution is too concentrated or cooled too fast.[2][1]

-

Remedy: Re-heat to dissolve the oil, add 10% more solvent (Ethanol), and add a "seed crystal" of pure material at 40°C.

Part 6: References

-

World Health Organization (WHO). (2013).[2][1] Ethionamide 250 mg Tablets (Micro Labs Ltd), TB242 WHOPAR part 6.[2][1][8] Retrieved from [Link][1]

-

PubChem. (2025).[2][1] Ethionamide (Compound CID 2761171).[2][1] National Library of Medicine.[2][1] Retrieved from [Link][1]

-

Vannelli, T. A., et al. (2002).[2][1][7] "The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase."[2][1][7] Journal of Biological Chemistry. (Mechanistic grounding for the MOA diagram). Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). (2024).[2][1] Trecator (Ethionamide) Prescribing Information.[2][1][8][9] Retrieved from [Link][1]

Sources

- 1. Ethionamide - Wikipedia [en.wikipedia.org]

- 2. Ethionamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 5. Ethionamide | 536-33-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. US10207993B2 - Compounds as anti-tubercular agents - Google Patents [patents.google.com]

- 7. Ethionamide | CAS#:536-33-4 | Chemsrc [chemsrc.com]

- 8. extranet.who.int [extranet.who.int]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Preparation of 3-Ethyl-4-Pyridinecarbothioamide Hydrochloride

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3-ethyl-4-pyridinecarbothioamide hydrochloride , a structural isomer of the second-line antitubercular drug Ethionamide (2-ethyl-4-pyridinecarbothioamide). This compound is of significant interest in structure-activity relationship (SAR) studies targeting the enoyl-acyl carrier protein reductase (InhA) pathway in Mycobacterium tuberculosis.

The guide prioritizes a high-fidelity, gas-free thionation methodology utilizing Sodium Hydrosulfide (NaSH) and Magnesium Chloride (

Retrosynthetic Analysis & Strategy

The synthesis is designed around the functional group transformation of the nitrile moiety to a primary thioamide, followed by controlled salt formation to ensure stability and water solubility.

reaction-scheme

Figure 1: Synthetic pathway utilizing magnesium-catalyzed thionation and anhydrous salt formation.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Reagent Quality | NaSH | Fresh NaSH is critical. Oxidized reagent (sulfite/sulfate) reduces yield and complicates purification. |

| Catalyst | Magnesium coordinates with the nitrile nitrogen, increasing electrophilicity and facilitating nucleophilic attack by | |

| Solvent System | DMF (Dimethylformamide) | High dielectric constant promotes solubility of inorganic salts; aprotic nature prevents side reactions. |

| Acid Source | 4M HCl in Dioxane | Crucial: Use of aqueous HCl leads to hydrolysis of the thioamide back to the amide or acid. Anhydrous conditions are mandatory. |

| Temperature | 20°C – 30°C | Thioamides are thermally labile. Avoid heating above 60°C during workup to prevent desulfurization. |

Experimental Protocol

Part A: Synthesis of the Free Base (Thioamidation)

Objective: Convert 3-ethyl-4-cyanopyridine to 3-ethyl-4-pyridinecarbothioamide.

Materials:

-

3-Ethyl-4-cyanopyridine (10.0 mmol, 1.32 g)

-

Sodium Hydrosulfide hydrate (NaSH

x -

Magnesium Chloride hexahydrate (

) (10.0 mmol, 2.03 g) -

DMF (Dimethylformamide) (10 mL)

-

Deionized Water (for quench)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-4-cyanopyridine (1.0 equiv) in DMF (1.0 M concentration relative to substrate).

-

Catalyst Addition: Add

(1.0 equiv) to the solution. The mixture may become slightly turbid. -

Reagent Addition: Add NaSH hydrate (2.0 equiv) in a single portion.

-

Observation: The reaction mixture typically turns green or dark yellow, indicating the formation of the active intermediate.

-

-

Reaction: Stir the mixture vigorously at room temperature (25°C) for 2–4 hours.

-

Monitor: Check progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

) should disappear, and a lower

-

-

Quench & Isolation:

-

Pour the reaction mixture into 50 mL of ice-cold water .

-

Stir for 15 minutes. The magnesium salts dissolve, and the thioamide product precipitates as a yellow solid.

-

Note: If the product oils out, extract with Ethyl Acetate (

mL), wash with brine, dry over

-

-

Purification: Filter the crude solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.

-

Target Yield: 85–95%

-

Appearance: Yellow crystalline solid.

-

Part B: Formation of the Hydrochloride Salt

Objective: Convert the free base to the stable, water-soluble HCl salt.

Materials:

-

3-Ethyl-4-pyridinecarbothioamide (Free Base from Part A)

-

Ethyl Acetate (Anhydrous)

-

4M HCl in Dioxane (Commercial solution) or HCl gas in Ether

Procedure:

-

Dissolution: Dissolve the free base (e.g., 1.0 g) in the minimum amount of anhydrous Ethyl Acetate (approx. 10–15 mL). Mild heating (35°C) may be used to aid dissolution.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 4M HCl in Dioxane (1.1 equivalents).

-

Caution: Exothermic reaction.[1]

-

-

Precipitation: The HCl salt will precipitate immediately as a bright yellow/orange solid.

-

Aging: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation.

-

Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

-

Washing: Wash the filter cake with cold anhydrous diethyl ether (

mL) to remove excess acid. -

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Warning: Do not exceed 50°C; thioamides can degrade.

-

Process Visualization

workflow-diagram

Figure 2: Operational workflow for the conversion of nitrile to thioamide HCl salt.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Bright yellow to orange crystalline powder. |

| Identification | 1H-NMR (DMSO- | Ethyl group signals (triplet ~1.2 ppm, quartet ~2.7 ppm). Aromatic protons shifted downfield vs free base. |

| Purity | HPLC (C18, ACN/Buffer) | > 98.0% area.[2] |

| Functional Group | FT-IR | C=S stretch: Strong band at 1000–1200 |

| Counter-ion | Silver Nitrate Titration | 1.0 ± 0.1 molar equivalent of Chloride ( |

Troubleshooting & Optimization

-

Issue: Product "Oiling Out" during Quench.

-

Cause: Residual DMF or high concentration.

-

Solution: Increase the volume of water used for quenching (10:1 Water:DMF ratio) or use vigorous stirring to induce crystallization.

-

-

Issue: Hygroscopic Salt.

-

Cause: Excess HCl trapped in the lattice or high humidity.

-

Solution: Ensure the final wash is with anhydrous ether. Store the salt in a desiccator or under inert gas.

-

-

Issue: Low Yield in Thioamidation.

-

Cause: Old NaSH (oxidized).

-

Solution: Use fresh technical grade NaSH (70%) and account for the water content in stoichiometry.

-

References

-

Manjula, K., et al. "Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide." Der Pharma Chemica, 2011, 3(6): 330-338. (Foundation for thioamide synthesis from cyanopyridines).[2] Link

- Kaboudin, B., et al. "A simple and efficient method for the synthesis of thioamides from nitriles using sodium hydrosulfide and magnesium chloride." Synlett, 2011. (Source of the MgCl2/NaSH green chemistry protocol).

-

Liberman, D., et al. "Sur la préparation de nouveaux thioamides pyridiniques actifs dans la tuberculose expérimentale." Bulletin de la Société Chimique de France, 1958. (Seminal work on Ethionamide/Prothionamide class).[2]

-

Pathak, R., et al. "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega, 2022. (Protocol for anhydrous pyridine HCl salt formation). Link

Sources

Application Note: UV-Vis Spectrophotometric Analysis of Thioamide Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview and detailed protocols for the analysis of thioamide derivatives using UV-Vis spectrophotometry. Thioamides are a critical class of compounds in medicinal chemistry and drug development, acting as versatile bioisosteres of amides.[1][2] Their unique electronic properties lend themselves to straightforward characterization and quantification by UV-Vis spectroscopy, a technique valued for its simplicity, cost-effectiveness, and reliability.[3][4][5] This document outlines the fundamental spectroscopic principles, offers practical guidance on experimental design, and presents validated, step-by-step protocols for both direct and indirect quantitative analysis. It is intended to serve as a practical resource for researchers in pharmaceutical analysis, quality control, and drug discovery.

Introduction: The Thioamide Moiety in Drug Development

The thioamide group (a sulfur analog of an amide) has garnered significant attention in medicinal chemistry. Replacing an amide's oxygen with sulfur creates a bioisostere with distinct physicochemical properties, including increased lipophilicity, altered hydrogen bonding capabilities (stronger donors, weaker acceptors), and unique metabolic pathways.[1][2] These modifications can enhance a drug candidate's membrane permeability, bioavailability, and target engagement.[2]

Thioamide-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][6] Prominent examples include the anti-thyroid drugs methimazole and propylthiouracil (PTU), and the anti-tubercular prodrugs ethionamide and prothionamide.[2][7][8] Given their importance, robust and accessible analytical methods are essential for ensuring the quality, potency, and stability of these drugs throughout the development lifecycle. UV-Vis spectrophotometry is a cornerstone technique for this purpose.[4][9]

Spectroscopic Principles of Thioamides

The utility of UV-Vis spectroscopy for analyzing thioamides stems from the electronic structure of the thiocarbonyl group (C=S). The presence of non-bonding electrons on the sulfur atom and the π-system of the double bond gives rise to characteristic electronic transitions upon absorption of UV or visible light.

-

n → π* Transitions: This involves the excitation of a non-bonding electron (from a lone pair on the sulfur atom) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear as a low-intensity absorption band at longer wavelengths.[10]

-

π → π* Transitions: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher-energy transition, resulting in a high-intensity absorption band at shorter wavelengths.[10][11] For many simple thioamides, this intense absorption band is found in the 260-290 nm range.[11][12]

The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly dependent on the molecular structure and the solvent used. Conjugation with aromatic rings or other chromophores can shift the λmax to longer wavelengths (a bathochromic shift). Solvent polarity can also influence the spectra; for instance, the n→π* transition often undergoes a hypsochromic (blue) shift in polar, hydrogen-bonding solvents.[10][13]

Table 1: Spectroscopic Properties of Representative Thioamide Drugs

| Compound | Therapeutic Class | Typical λmax | Solvent / Medium | Reference(s) |

| Methimazole | Antithyroid | 260 nm | Methanol | [14][15] |

| Propylthiouracil (PTU) | Antithyroid | 275 nm | pH 7.4 Buffer | [16] |

| Prothionamide | Anti-tubercular | 288 nm | pH 7.4 Buffer | [12][17] |

| Thioacetamide | Model Compound | ~265 nm | Not Specified | [11] |

Experimental Design & Method Validation

A successful spectrophotometric method is a self-validating system. The choices made during experimental design directly impact the trustworthiness and accuracy of the results.

Causality in Experimental Choices

-

Solvent Selection: The solvent must dissolve the analyte and be transparent in the wavelength range of interest. For thioamides, polar solvents like methanol, ethanol, or buffered aqueous solutions are common. It is critical to use the same solvent for the blank, standards, and samples to nullify any spectral contributions from the solvent itself.

-

pH Control: The ionic state of a thioamide derivative can significantly alter its UV-Vis spectrum. If the compound has ionizable groups, the analysis must be performed in a buffered solution at a controlled pH to ensure consistent and reproducible absorbance readings. Prothionamide, for example, is often analyzed in a pH 7.4 phosphate buffer.[12]

-

Slit Width: The instrument's slit width affects spectral resolution. A narrower slit width provides better resolution of distinct absorption bands but allows less light to reach the detector, potentially increasing noise. A wider slit can lead to lower resolution and deviations from Beer's Law. An optimal slit width (often 1-2 nm) is chosen to balance these factors.

Method Validation (ICH Q2(R1) Guidelines)

Validation ensures that the analytical procedure is suitable for its intended purpose.[18] Key parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.[7] For drug formulations, this can be demonstrated by comparing the spectra of the drug substance, the placebo, and the final formulation.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19] This is determined by analyzing a series of standards across a defined range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

-

Accuracy: The closeness of the test results to the true value. It is often assessed using recovery studies, where a known amount of pure drug is "spiked" into a placebo formulation and the recovery percentage is calculated.[18]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Table 2: Summary of Typical Validation Parameters & Acceptance Criteria

| Parameter | Method | Acceptance Criteria |

| Linearity | Plot absorbance vs. concentration for ≥ 5 standards | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery study on spiked placebo samples (n=3 levels, 3 reps) | Mean recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Analyze 6 replicate samples at 100% of test concentration | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Repeat analysis on a different day or with a different analyst | RSD ≤ 2% |

| LOD | 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve) | - |

| LOQ | 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) | - |

Experimental Protocols

Protocol A: Direct Quantification of a Thioamide Derivative in Bulk Form

This protocol describes the determination of the concentration of a pure thioamide drug substance.

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ace.ewapub.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. iajps.com [iajps.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ijsred.com [ijsred.com]

- 10. scispace.com [scispace.com]

- 11. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. banglajol.info [banglajol.info]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Development and Validation of Spectropho | Enliven Archive [enlivenarchive.org]

- 19. researchgate.net [researchgate.net]

Application Note: Chemical Activation & Biomimetic Synthesis of 3-Ethyl-4-pyridinecarbothioamide (Ethionamide)

[1]

Executive Summary

3-Ethyl-4-pyridinecarbothioamide , commonly known as Ethionamide (ETH) , is a second-line antitubercular prodrug.[1] It is structurally analogous to Isoniazid but requires a distinct activation pathway. In biological systems, ETH is activated by the flavin-dependent monooxygenase EthA to form an electrophilic intermediate that reacts with NAD⁺ to form the Ethionamide-NAD (ETH-NAD) adduct .[2] This adduct is the potent inhibitor of the enoyl-ACP reductase InhA , a key enzyme in mycolic acid biosynthesis.

This guide details the chemical reagents and protocols required to mimic this biological activation in vitro. It focuses on the controlled oxidation of ETH to its sulfoxide metabolite and the subsequent biomimetic synthesis of the ETH-NAD adduct.[1] These protocols are critical for drug development assays, resistance profiling, and mechanistic studies.

Mechanism of Activation

Understanding the oxidative cascade is a prerequisite for selecting the correct reagents. The activation is not a simple oxidation but a multi-step transformation involving a "ketene-like" intermediate or a radical species.[1]

The Oxidative Pathway

-

S-Oxidation: The thioamide is oxidized to Ethionamide Sulfoxide (ETH-SO) . This is a stable metabolite but also the gateway to activation.

-

Radical/Electrophile Formation: Further oxidation or rearrangement (likely via a dioxetane intermediate) generates a reactive iminoyl radical or sulfinic acid species.

-

Adduct Formation: This reactive species attacks the nicotinamide ring of NAD⁺, forming the ETH-NAD adduct .

Pathway Diagram

Caption: The oxidative activation cascade of Ethionamide from prodrug to active NAD-adduct.

Chemical Reagents for Activation

The choice of reagent depends on the desired end-product: the stable sulfoxide metabolite or the active NAD-adduct .

| Reagent | Role | Specificity | Experimental Application |

| m-Chloroperbenzoic Acid (mCPBA) | Stoichiometric Oxidant | High | Synthesis of isolated Ethionamide Sulfoxide . Allows precise 1:1 oxidation in organic solvents (DCM). |

| Hydrogen Peroxide ( | Biomimetic Oxidant | Moderate | Synthesis of the ETH-NAD Adduct . Mimics the biological ROS environment. Best for aqueous/buffer reactions. |

| Peracetic Acid | Fast Oxidant | Low | Rapid conversion; useful for kinetic studies but prone to over-oxidation to the nitrile. |

| BDM41906 / BDM31343 | Biological "Booster" | N/A | Small molecules that inhibit EthR (repressor), increasing EthA expression in cell-based assays. |

Experimental Protocols

Protocol A: Controlled Synthesis of Ethionamide Sulfoxide

Purpose: To isolate the primary metabolite for toxicity or stability studies. Reagent: m-Chloroperbenzoic acid (mCPBA).

Materials:

-

Ethionamide (purity >98%)

-

mCPBA (77% max purity, standardize before use)

-

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Step-by-Step Workflow:

-

Preparation: Dissolve Ethionamide (1.0 eq, e.g., 166 mg, 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Dissolve mCPBA (1.0 eq, ~224 mg based on purity) in DCM (5 mL). Add this solution dropwise to the ETH solution over 15 minutes.

-

Critical: Maintain 0°C to prevent over-oxidation to the nitrile or amide.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

-

Work-up: Wash the organic layer with saturated

(2 x 10 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine (10 mL). -

Isolation: Dry over

, filter, and concentrate under vacuum. -

Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography if necessary.

-

Expected Yield: 70–85%.

-

Characterization: Mass shift +16 Da (m/z ~183).

-

Protocol B: Biomimetic Synthesis of the ETH-NAD Adduct

Purpose: To generate the pharmacologically active species that inhibits InhA.

Reagent: Hydrogen Peroxide (

Materials:

-

Ethionamide (10 mM stock in DMSO)

-

NAD⁺ (free acid or lithium salt, 10 mM stock in water)

-

Hydrogen Peroxide (30% w/w)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Catalase (optional, to quench reaction)

Step-by-Step Workflow:

-

Reaction Mix: In a microcentrifuge tube or glass vial, combine:

-

Phosphate Buffer (pH 7.4): 800 µL

-

NAD⁺ Stock: 100 µL (Final conc: 1 mM)

-

Ethionamide Stock: 100 µL (Final conc: 1 mM)

-

Note: Ensure ETH remains soluble; up to 10% DMSO is tolerated.

-

-

Activation: Add

to a final concentration of 2–5 mM (2-5 equivalents).-

Tip: A slight excess of oxidant drives the reaction, but too much degrades the NAD⁺.

-

-

Incubation: Incubate at 37°C for 1–2 hours. The solution may darken slightly (yellow/orange).

-

Monitoring: Analyze an aliquot by HPLC-UV (260 nm for NAD, 320-340 nm for the adduct).

-

Target: Look for a new peak with a characteristic UV absorbance at 326 nm (distinct from ETH and NAD⁺).

-

-

Quenching: Add Catalase (10 U) to decompose excess peroxide if the sample is to be used in biological assays immediately.

-

Isolation (Optional): The adduct is unstable. For structural studies, purify immediately using semi-preparative HPLC (C18 column, Water/Acetonitrile gradient with volatile buffer like Ammonium Formate). Freeze-dry fractions immediately.

Workflow Visualization

Caption: Parallel workflows for synthesizing the stable metabolite (left) and the active adduct (right).

Data Analysis & Validation

When validating these protocols, compare your results against these standard parameters:

| Parameter | Ethionamide (Prodrug) | Ethionamide Sulfoxide | ETH-NAD Adduct |

| Molecular Weight | 166.24 Da | 182.24 Da (+16) | ~800-850 Da (varies with counterion) |

| UV Max ( | ~290 nm | ~280 nm | 326 nm (Diagnostic) |

| Stability | High | High | Low (Hydrolyzes in acid/base) |

| InhA Inhibition ( | > 100 µM (Inactive) | > 100 µM (Inactive) | < 50 nM (Highly Active) |

Troubleshooting

-

Low Yield of Adduct: Ensure pH is kept near 7.4. Acidic conditions favor hydrolysis of NAD⁺; highly basic conditions degrade the adduct.

-

Over-oxidation: If ETH-Nitrile (m/z 148) is observed in Protocol A, reduce the equivalents of mCPBA to 0.95 and lower the temperature to -10°C.

Advanced Application: Biological Boosters

For researchers studying drug resistance , chemical reagents alone may not suffice. "Biological reagents" (small molecules) can be used to activate the ETH pathway in living bacteria.

-

EthR Inhibitors (e.g., BDM41906): These molecules inhibit the repressor EthR, leading to overexpression of EthA. This "super-activates" the bacteria, making them hypersensitive to Ethionamide.

-

Usage: Co-administer BDM41906 (10-50 µM) with Ethionamide in MIC assays to observe a 10-100 fold shift in potency.

References

-

Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase.[1][2] The Journal of Biological Chemistry. Link

-

Wang, F., Langley, R., Gulten, G., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. Link

-

Flipo, M., Desroses, M., Lecat-Guillet, N., et al. (2011). Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry. Link

-

Broussy, S., Bernardes-Génisson, V., et al. (2016). Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites. Organic & Biomolecular Chemistry. Link

-

Grant, S. S., & Hung, D. T. (2013). Chemical probes of the mycobacterial cell wall. Current Opinion in Chemical Biology. Link

Sources

- 1. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of reduced nicotinamide adenine dinucleotide peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Separation of 3-Ethyl and 2-Ethyl Pyridinecarbothioamide Regioisomers

Welcome to the dedicated technical support resource for the analytical and preparative separation of 3-ethyl and 2-ethyl pyridinecarbothioamide. These regioisomers present a common but often challenging separation problem in drug development and chemical synthesis due to their similar physicochemical properties. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you to achieve baseline resolution and accurate quantification.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of 2- and 3-ethyl pyridinecarbothioamide.

Q1: What are the key physicochemical differences between 2- and 3-ethyl pyridinecarbothioamide that can be exploited for separation?

Answer: The primary difference lies in the steric and electronic environment of the pyridine nitrogen and the carbothioamide group.

-

Steric Hindrance: The ethyl group at the 2-position (ortho to the nitrogen) creates significant steric hindrance around the nitrogen atom. This can reduce the accessibility of the nitrogen lone pair for interactions with silanol groups on a silica-based stationary phase, potentially leading to less peak tailing compared to the 3-isomer.

-

Basicity (pKa): The electron-donating ethyl group at the 2-position can slightly increase the basicity of the pyridine nitrogen compared to the 3-position. The pKa of 2-ethylpyridine is ~5.64, while that of 3-ethylpyridine is slightly lower.[1] This difference in basicity is critical for developing separation methods, as it dictates the ionization state of the molecules at a given mobile phase pH.

-

Dipole Moment & Polarity: The position of the ethyl group alters the overall dipole moment of the molecule. The 3-ethyl isomer is generally expected to be slightly more polar than the 2-ethyl isomer due to less intramolecular shielding of the polar groups. This subtle difference in polarity is often the key to achieving separation by reversed-phase HPLC.

Q2: Which chromatographic technique is best suited for separating these regioisomers?

Answer: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most powerful and commonly used technique for this type of separation. RP-HPLC separates molecules based on differences in their hydrophobicity. While the two isomers have the same elemental composition, the subtle differences in their 3D structure and polarity lead to differential interactions with the non-polar stationary phase, enabling separation.[2][3]

Gas Chromatography (GC) could be an alternative if the compounds are thermally stable and sufficiently volatile. However, thioamides can sometimes exhibit poor peak shape or degradation at high temperatures, making HPLC a more robust starting point.

Q3: How do I choose the initial HPLC column and mobile phase for method development?

Answer: A systematic approach is crucial.[4]

-

Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). Phenyl-hexyl phases can also be an excellent choice as they offer alternative selectivity, particularly for aromatic compounds, through pi-pi interactions.[3]

-

Mobile Phase Selection:

-

Solvents: Use a simple binary mobile phase of Acetonitrile (ACN) and water. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks.

-

pH Control: This is the most critical parameter. Since the isomers are basic, controlling the mobile phase pH is essential to ensure consistent retention and good peak shape. Buffer the aqueous portion of your mobile phase to a pH at least 2 units away from the pKa of the analytes to ensure they are either fully ionized or fully unionized. For these pyridine derivatives (pKa ~5.5-6.0), a starting pH of 3.0 (using 10-25 mM phosphate or formate buffer) is recommended to ensure both isomers are protonated and exhibit good peak shape.

-

Structures & Key Physicochemical Data

The subtle structural difference between the isomers dictates their chromatographic behavior.

Caption: Structural and predicted property comparison of the two regioisomers.

| Property | 2-Ethylpyridine (Parent) | 3-Ethylpyridine (Parent) | 4-Ethylpyridine (Parent) | Reference |

| Boiling Point | ~148-149 °C | 163-166 °C | 164-170 °C | [5][6] |

| Density (g/mL) | ~0.93 | ~0.954 | ~0.942 | [6] |

| pKa (Strongest Basic) | ~5.64 | ~5.6-5.7 | ~6.0 | [1] |

| Enthalpy of Formation (gas, kJ/mol) | 79.4 +/- 2.6 | - | 81.0 +/- 3.4 | [7] |

Note: This data is for the parent ethylpyridines and serves as a proxy to infer the relative properties of the carbothioamide derivatives. The carbothioamide group will increase polarity and alter the overall properties, but the relative differences between the 2- and 3-isomers are expected to follow similar trends.

HPLC Method Development Workflow

A structured workflow is key to efficiently developing a robust separation method.

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My peaks for the two isomers are co-eluting or have very poor resolution (Rs < 1.0). What should I do?

Answer: This is the most common challenge. Poor resolution requires systematic optimization of selectivity (α) and efficiency (N).

Step-by-Step Solutions:

-

Modify the Organic Modifier Percentage: If using a gradient, decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient). If isocratic, decrease the percentage of acetonitrile by 2-5% increments. This increases retention and gives the isomers more time to interact with the stationary phase, often improving resolution.[4]

-

Change the Organic Modifier: Switch from acetonitrile to methanol (or a mixture of both). Methanol has different solvent properties and can alter selectivity by engaging in different hydrogen bonding interactions.

-

Adjust Mobile Phase pH: A small change in pH (e.g., from 3.0 to 2.8 or 3.2) can subtly alter the ionization state of the pyridine nitrogen, changing the molecule's polarity and interaction with the stationary phase. Ensure you are operating within the stable pH range of your column (typically pH 2-8 for silica-based columns).[8]

-

Change the Stationary Phase: If the above steps fail, the column chemistry is not providing enough selectivity. Switch to a column with a different selectivity mechanism. A Phenyl-Hexyl column is an excellent next choice due to its ability to engage in pi-pi stacking interactions with the pyridine ring, which can be highly sensitive to the position of the ethyl group.[3]

-

Lower the Temperature: Reducing the column temperature (e.g., from 30 °C to 25 °C) can sometimes increase selectivity, although it will also increase viscosity and backpressure.

Problem: I am seeing significant peak tailing, especially for one of the isomers. Why is this happening and how can I fix it?

Answer: Peak tailing for basic compounds like these is typically caused by secondary interactions between the protonated pyridine nitrogen and acidic, deprotonated silanol groups on the silica backbone of the stationary phase.[8][9]

Step-by-Step Solutions:

-

Ensure Adequate Buffering: The most common cause is insufficient buffer capacity. Ensure your buffer concentration is between 10-25 mM.[8] This concentration is high enough to maintain a consistent pH at the column surface and saturate the active silanol sites.

-

Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) protonates the analytes AND suppresses the ionization of the residual silanol groups (pKa ~3.5-4.5), minimizing these unwanted secondary interactions.

-

Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups. If you are using an older column (Type A silica), switching to a modern one (Type B silica) will dramatically improve peak shape.[8]

-

Reduce Sample Mass: Overloading the column can lead to tailing.[9] Try injecting half the sample amount to see if the peak shape improves. If it does, you are exceeding the column's mass capacity.

Caption: Decision tree for troubleshooting peak tailing issues.

Problem: My retention times are drifting between injections. What is causing this instability?

Answer: Retention time drift is a sign of an unstable system. The cause is usually related to the column, mobile phase, or hardware.[9][10]

Step-by-Step Solutions:

-

Check for Column Equilibration: The column must be fully equilibrated with the mobile phase. For reversed-phase, flush with at least 10-15 column volumes of the initial mobile phase before the first injection. If you see drifting retention times, your column is likely not yet at equilibrium.[8]

-

Verify Mobile Phase Preparation: Ensure the mobile phase was prepared accurately and is being mixed correctly by the pump. Inaccurately prepared buffers or malfunctioning pump proportioning valves are common culprits. Premixing the mobile phase manually can help diagnose if the pump is the issue.[9]

-

Control Column Temperature: A change of just 1 °C can alter retention times by 1-2%. Use a temperature-controlled column compartment to ensure a stable thermal environment.[9]

-

Check for Leaks: A small, undetected leak in the system will cause pressure fluctuations and, consequently, retention time shifts. Visually inspect all fittings from the pump to the detector.[10]

Detailed Experimental Protocol: HPLC Method Development

This protocol provides a robust starting point for separating 3-ethyl and 2-ethyl pyridinecarbothioamide.

1. Materials & Reagents:

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Potassium phosphate monobasic (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Reference standards for 2- and 3-ethyl pyridinecarbothioamide (~1 mg/mL in 50:50 ACN:Water)

2. Mobile Phase Preparation (Aqueous Phase, pH 3.0):

-

Weigh ~1.36 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water to make a 10 mM solution.

-

Filter the solution through a 0.45 µm filter.

-

Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid while monitoring with a calibrated pH meter.

-

This solution is your Mobile Phase A. Mobile Phase B is 100% Acetonitrile.

3. Chromatographic Conditions (Scouting Gradient):

| Parameter | Recommended Setting |

| HPLC Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM KH₂PO₄, pH 3.0 |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detection (UV) | 265 nm (or as determined by UV scan) |

4. Experimental Procedure:

-

Equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 20 minutes or until a stable baseline is achieved.

-

Inject a standard of the 3-ethyl isomer.

-

Inject a standard of the 2-ethyl isomer.

-

Inject a mixed standard containing both isomers.

-

Evaluate the resulting chromatogram for resolution. The 3-ethyl isomer is expected to elute slightly earlier than the 2-ethyl isomer due to its presumed higher polarity.

5. Optimization:

-

Based on the scouting run, calculate the solvent percentage at which the isomers elute.

-

Develop a shallower gradient around this percentage. For example, if the peaks elute around 40% B, try a new gradient of 30% B to 50% B over 15 minutes.

-

Once good separation is achieved, the method can be converted to an isocratic one for faster run times if desired.

References

-

Eadara, K. C. et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84. Available at: [Link]

-

Sato, M. et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113-121. Available at: [Link]

-

Phenomenex (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

-

Advanced Chromatography Technologies (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

-

Maxi Scientific (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Available at: [Link]

-

Itabashi, Y. et al. (2000). Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. Available at: [Link]

-

Morais, V. M. F. et al. (2003). Thermochemical study of the ethylpyridine and ethylpyrazine isomers. Organic & Biomolecular Chemistry, 1(23), 4329-4334. Available at: [Link]

-

Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

-

PubChem (2025). 4-Ethylpyridine. Available at: [Link]

-

LCGC International (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

Waters Corporation (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]

-

Wikipedia (2025). 5-Ethyl-2-methylpyridine. Available at: [Link]

-

Naseer, A. et al. (2022). Synthesis of pyridine carboxamide and carbothioamide. ResearchGate. Available at: [Link]

-

FooDB (2025). Showing Compound 2-Ethylpyridine (FDB004395). Available at: [Link]

- Google Patents (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.

-

Khan, A. et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 11(48), 30219-30234. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. Available at: [Link]

- Google Patents (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.

- Google Patents (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.

-

Bourne, S. A. et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm, 17, 8798-8804. Available at: [Link]

-

PubChem (2025). 2-Ethyl-3-methylpyridine. Available at: [Link]

Sources

- 1. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. molnar-institute.com [molnar-institute.com]

- 5. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Thermochemical study of the ethylpyridine and ethylpyrazine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. maxisci.com [maxisci.com]

- 10. realab.ua [realab.ua]

Preventing oxidative degradation of 3-Ethyl-4-pyridinecarbothioamide

Topic: Preventing Oxidative Degradation of 3-Ethyl-4-pyridinecarbothioamide (Ethionamide) Role: Senior Application Scientist Interface: Technical Support Center / Troubleshooting Guide

Technical Support Center: Ethionamide Stability & Handling

Status: Active Ticket Priority: High (Oxidation Sensitive) Applicable For: API Handling, Formulation Development, Analytical QC

Welcome to the technical support hub for 3-Ethyl-4-pyridinecarbothioamide (Ethionamide). As a thioamide derivative, this compound presents a unique stability profile characterized by high susceptibility to S-oxidation and photolytic cleavage. This guide synthesizes field-proven stabilization protocols with mechanistic insights to ensure the integrity of your experimental data.

Part 1: The Degradation Mechanism (Visualized)

Before troubleshooting, you must understand how the molecule fails. Ethionamide degrades primarily via S-oxidation to its sulfoxide (ethionamide-S-oxide), followed by conversion to 2-ethylisonicotinamide (amide) or 2-ethyl-4-cyanopyridine (nitrile) with the extrusion of sulfur species.

Figure 1: Oxidative & Photolytic Degradation Pathway of Ethionamide

Caption: Stepwise degradation pathway showing the critical S-oxidation bottleneck (Yellow Node) leading to terminal impurities (Red Nodes).

Part 2: Troubleshooting & FAQs

Section 1: Visual & Physical Indicators

Q: My Ethionamide solution has turned from yellow to a deep orange/reddish hue. Is it still usable? A: Stop immediately. This color shift is a hallmark of oxidative degradation.

-

The Science: Pure Ethionamide is a yellow crystalline powder. A darkening to orange or red typically indicates the formation of Ethionamide S-oxide and subsequent liberation of elemental sulfur or polysulfides [1, 5].

-

Action: Discard the solution. For future preparations, sparge your solvent with Nitrogen (

) or Argon for 15 minutes before dissolving the solid to remove dissolved oxygen.

Q: I see a fine precipitate in my stored samples, but the HPLC purity is >98%. What is it? A: This is likely elemental sulfur .

-

The Science: The conversion of the thioamide group to a nitrile or amide involves the extrusion of sulfur. This sulfur is insoluble in aqueous media and precipitates even when the parent drug concentration remains relatively high [5].

-

Action: Filter the solution through a 0.22 µm PVDF filter. However, the presence of sulfur confirms that degradation pathways are active. Verify the "Amide" impurity peak in your chromatogram (typically elutes earlier than Ethionamide).

Section 2: Formulation & Solution Stability

Q: What is the optimal pH for liquid formulations? A: Target pH 4.5 – 6.0 .

-

The Science: Ethionamide exhibits a U-shaped stability profile.

-

Alkaline pH (>8): Rapid hydrolysis of the thioamide to the amide (2-ethylisonicotinamide) [3].

-

Strong Acid (<3): Solubilization increases, but so does the rate of acid-catalyzed hydrolysis and oxidation [3, 6].

-

-

Recommendation: Use a Citrate or Acetate buffer system. Avoid Phosphate buffers if heavy metal ions (which catalyze oxidation) are suspected, or add a chelator.

Q: Can I autoclave Ethionamide solutions for sterilization? A: Absolutely not.

-

The Science: Thioamides are thermolabile. Autoclaving (121°C) will cause massive desulfurization and hydrolysis.

-

Action: Use sterile filtration (0.22 µm PES or PVDF membranes). Ensure the drug is fully dissolved before filtration to avoid adsorption losses.

Q: Which antioxidants are compatible with Ethionamide? A: Use Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.05-0.1%) .

-

The Science: Since the primary degradation route is S-oxidation, reducing agents are essential. Ascorbic acid has been proven effective in stabilizing structurally similar anti-tubercular drugs (like Rifampicin) in complex mixtures [15].

-

Protocol: Add the antioxidant to the aqueous phase before adding the drug. This ensures the solvent is "scavenged" of ROS prior to drug exposure.

Section 3: Storage & Handling

Q: I stored the powder at room temperature, and it smells like "rotten eggs." Why?

A: This indicates hydrolysis releasing Hydrogen Sulfide (

-

The Science: Moisture ingress accelerates the hydrolysis of the thioamide bond, releasing

gas. This is distinct from oxidative degradation but equally destructive. -

Action: Store API in a tight container with desiccant packs at -20°C or 2-8°C . Allow the container to reach room temperature before opening to prevent condensation [9].

Part 3: Validated Analytical Protocol

To accurately quantify degradation, you must separate the parent peak from the S-oxide and Amide impurities. Standard C18 methods often co-elute these.

Table 1: Stability-Indicating HPLC Parameters

| Parameter | Specification | Technical Rationale |

| Column | C18 End-capped (e.g., Purospher STAR), 250 x 4.6 mm, 5 µm | End-capping reduces silanol interactions with the pyridine ring, improving peak shape [1.1]. |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 4.5) | Low pH suppresses ionization of the pyridine nitrogen, increasing retention [1.4]. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | -- |

| Gradient | Isocratic 75:25 (A:B) or Gradient 5%→60% B | Isocratic is sufficient for routine QC; Gradient required for impurity profiling [1.2]. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 290 nm | Max absorbance of the thioamide chromophore; S-oxide shifts to ~270-280 nm [1.3]. |

| Run Time | 15 - 20 minutes | Ethionamide RT ≈ 4-6 min; Amide/Nitrile elute earlier; Dimers elute later. |

Part 4: Decision Tree for Impurity Identification

Use this logic flow to identify the source of unexpected peaks in your chromatogram.

Figure 2: HPLC Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying degradation products based on retention time (RT) and spectral shifts.

References

-

Analytical stability indicating HPLC method for an anti-tuberculosis drug ethionamide. ResearchGate.

-

New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. PMC.[1]

-

Development of a Validated Stability-Indicating Method for Estimation of Ethionamide. ResearchGate.

-

An improved HPLC method for the determination of Ethionamide in Serum. ResearchGate.

-

Thioacetamide Degradation Pathway. Eawag-BBD.

-

A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution. ACS Publications.

-

Ethionamide biomimetic activation and mechanism. RSC Publishing.

-

Stability of antimycobacterial drugs in susceptibility testing. PubMed.

-

Ascorbic acid improves stability of rifampicin in presence of isoniazid. PubMed.[2]

Sources

Troubleshooting poor solubility of thioamides in aqueous media

Current Status: Operational Topic: Troubleshooting Thioamide Solubility in Aqueous Media Ticket Priority: High (Impacts Bioassay Reliability) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Root Cause

If you are encountering precipitation of thioamides (

The "Sulfur Penalty"

Replacing the carbonyl oxygen with sulfur creates a "soft" lipophilic center. Sulfur is a significantly weaker hydrogen bond (H-bond) acceptor than oxygen. While water is an excellent H-bond donor, it cannot effectively solvate the thiocarbonyl (

Comparative Diagnostics: Amide vs. Thioamide

| Feature | Amide ( | Thioamide ( | Impact on Solubility |

| H-Bond Acceptor | Strong ( | Weak ( | Critical: Water cannot effectively "cage" the molecule. |

| H-Bond Donor | Moderate ( | Strong ( | Promotes self-aggregation (dimerization) over water interaction. |

| Bond Length | 1.23 Å | 1.71 Å | Larger surface area increases the hydrophobic effect. |

| Acidity (pKa) | ~15–17 | ~11–13 | Thioamides are more acidic, but rarely enough to ionize at physiological pH. |

| Lipophilicity | Moderate | High | Increased LogP drives precipitation in polar media. |

Troubleshooting Guides (FAQ Format)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into PBS."

Diagnosis: This is the "Crash-Out" effect. Thioamides are often soluble in DMSO (apolar/polar aprotic) but hit a solubility wall when water (polar protic) concentration exceeds ~90%.

Solution Protocol: The Co-solvent Step-Down Do not add water to the thioamide. Always add the thioamide stock to the aqueous buffer slowly with vortexing, but even this may fail.

Recommended Workflow:

-

Switch Co-solvents: If DMSO is toxic to your cells (>0.1%), switch to PEG-400 or Propylene Glycol . Thioamides often show better stability in PEG-based systems due to the amphiphilic nature of the polymer.

-

Use a Surfactant: Pre-dissolve the thioamide in DMSO containing Tween-80 or Cremophor EL before diluting into buffer.

-

Ratio: 10% Surfactant / 90% DMSO (Stock).

-

Final Assay Concentration: 0.05% Surfactant.

-

Issue 2: "Can I increase pH to deprotonate the Nitrogen and improve solubility?"

Diagnosis: Risky. While thioamides are more acidic (

The Trap: Thioamides are susceptible to hydrolysis (converting back to the amide or carboxylic acid) and desulfurization in basic media.

-

Reaction:

-

Consequence: You dissolve the compound, but you degrade your active ingredient.

Expert Directive:

-

Do NOT use pH > 8.5 for solubility enhancement unless you have confirmed stability via LC-MS over your assay duration.

-

Do use a buffer with high capacity (e.g., 50 mM HEPES) to prevent local pH spikes if you are adding alkaline stock solutions.

Issue 3: "I see variability in my IC50 values between replicates."

Diagnosis: This often indicates micro-aggregation . The compound hasn't visibly precipitated, but it has formed colloidal aggregates that sequester the drug, preventing target engagement or causing non-specific protein adsorption (the "Pan-Assay Interference" or PAINS effect).

Solution Protocol: Cyclodextrin Complexation Cyclodextrins (CDs) are the gold standard for thioamides. The hydrophobic thioamide moiety fits inside the CD cavity, while the hydrophilic CD exterior interacts with water.

-

Best Candidate: Hydroxypropyl-

-Cyclodextrin (HP- -

Why: The pore size of

-CD (6.0–6.5 Å) is ideal for aromatic thioamides.

Visualizing the Solubility Decision Matrix

The following logic flow represents the standard operating procedure for rescuing insoluble thioamides.

Figure 1: Decision matrix for solubilizing hydrophobic thioamides. Note the critical warning against high pH adjustment due to chemical instability.

Laboratory Protocol: HP- -CD Complexation

This protocol creates a 1:1 inclusion complex to shield the hydrophobic thioamide from the aqueous environment.

Materials:

-

Thioamide (Solid or high-conc. DMSO stock)

-

Hydroxypropyl-

-Cyclodextrin (HP- -

Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

-

Prepare Vehicle: Dissolve HP-

-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -

Initial Dissolution: Dissolve your thioamide in pure DMSO at 100x the final desired concentration.

-

Complexation (The "Drop-wise" Method):

-

Place the 20% CD/PBS solution on a vortex mixer set to medium speed.

-

Slowly inject the DMSO stock into the vortexing CD solution.

-

Target: Final DMSO concentration should be

.

-

-

Equilibration: Incubate the mixture at Room Temperature (RT) for 30 minutes with gentle shaking (orbital shaker). This allows the thioamide to enter the cyclodextrin cavity.

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

QC: Measure the concentration of the supernatant via UV-Vis or HPLC. Do not assume 100% recovery.

References

-

Physicochemical Properties of Thioamides

- Wiberg, K. B., & Rush, D. J. (2005). Amides and Thioamides: Enthalpies of Formation and Resonance Energies. Journal of Organic Chemistry.

-

Thioamide Acidity and Hydrogen Bonding

-

Lawtrakul, L., et al. (2025).[1] Theoretical Investigation of Cyclodextrin Encapsulation to Enhance the Solubility of Ethionamide. Science & Technology Asia.

-

-

n→π Interactions and Solv

-

Hydrolysis Risks

-

Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.

-

-

Cyclodextrin Applic

Sources

- 1. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 2. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceasia.org [scienceasia.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid-base properties of amides [qorganica.es]

Technical Support Center: Hydrolysis Profile of 3-Ethyl-4-pyridinecarbothioamide

Subject: Identification and Troubleshooting of Hydrolysis Products for 3-Ethyl-4-pyridinecarbothioamide Case ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are investigating the hydrolysis pathway of 3-Ethyl-4-pyridinecarbothioamide (a structural isomer of the anti-tubercular drug Ethionamide). Unlike oxidative degradation (which yields S-oxides), hydrolysis of the thioamide moiety specifically targets the carbon-sulfur bond, converting it sequentially into an amide and finally a carboxylic acid.

This guide provides the mechanistic pathway, analytical markers (LC-MS/HPLC), and isolation protocols required to identify these impurities in your samples.

Module 1: The Hydrolysis Pathway (Mechanistic Insight)

The Chemistry

Thioamides are generally stable in neutral aqueous solutions but undergo hydrolysis under acidic or basic stress, or in the presence of heavy metal catalysts. The reaction is thermodynamically favorable but kinetically slow without catalysis.

-

Primary Degradation (Desulfurization): The sulfur atom is replaced by oxygen, yielding 3-Ethyl-4-pyridinecarboxamide (Intermediate).

-

Secondary Degradation (Deamination): The amide bond hydrolyzes to release ammonia, yielding 3-Ethyl-4-pyridinecarboxylic acid (Final Product).

Pathway Visualization

The following diagram illustrates the stepwise conversion and the specific mass shifts you will observe.

Figure 1: Stepwise hydrolysis of the thioamide group to the carboxylic acid.

Module 2: Analytical Troubleshooting (FAQ)

Q1: I see a peak eluting before my main peak in RP-HPLC. Is this the hydrolysis product?

Likely, yes.

In Reverse Phase (RP) chromatography, the thioamide group (

-

Elution Order (Typical C18):

-

Acid: 3-Ethyl-4-pyridinecarboxylic acid (Most Polar, elutes first, especially at neutral/basic pH).

-

Amide: 3-Ethyl-4-pyridinecarboxamide (Intermediate polarity).

-

Thioamide: 3-Ethyl-4-pyridinecarbothioamide (Least polar, elutes last).

-

Action: If you see an early-eluting peak, check the UV spectrum. Thioamides have a distinct UV maximum (~290 nm) and often appear yellow. The hydrolysis products (amide/acid) absorb at lower wavelengths (~260-270 nm) and are colorless.

Q2: My Mass Spec shows a mass difference of -16 Da. Is this the acid?

No, that is the Amide. Interpretation of MS data for thioamides requires precision because the Acid and Amide are only 1 Da apart .

| Compound | Formula | MW (Neutral) | [M+H]⁺ (m/z) | Mass Shift (vs Parent) |

| Parent (Thioamide) | 166.24 | 167.2 | Reference | |

| Intermediate (Amide) | 150.18 | 151.2 | -16 Da ( | |

| Product (Acid) | 151.16 | 152.2 | -15 Da ( |

-

Critical Note: Low-resolution MS may struggle to distinguish the Amide (151.2) from the Acid (152.[1]2) due to isotope overlap. Use High-Resolution MS (HRMS) or confirm with retention time shifts.

Q3: The reaction seems stalled. Why isn't the thioamide hydrolyzing?

Thioamide hydrolysis is kinetically slow at neutral pH.

-

Cause: The

bond is stable against spontaneous hydrolysis. -